(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate
Description
(5-Hexylpyrimidin-2-yl) 4-hexoxybenzoate is a synthetic organic compound featuring a pyrimidine ring substituted with a hexyl group at the 5-position and a benzoate ester functionalized with a hexoxy chain at the 4-position. The compound’s synthesis typically involves nucleophilic substitution or esterification reactions, with structural confirmation relying on spectroscopic techniques such as NMR and UV-Vis, as outlined in standard references like Tables of Spectral Data for Structure Determination of Organic Compounds .
Properties
CAS No. |
97941-19-0 |
|---|---|
Molecular Formula |
C23H32N2O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate |
InChI |
InChI=1S/C23H32N2O3/c1-3-5-7-9-11-19-17-24-23(25-18-19)28-22(26)20-12-14-21(15-13-20)27-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3 |
InChI Key |
PRHRHPAFBSPLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-hexylpyrimidin-2-yl) 4-hexoxybenzoate typically involves the esterification of 5-hexylpyrimidin-2-ol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (5-hexylpyrimidin-2-yl) 4-hexoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrimidine derivatives with alkyl/alkoxy side chains. Key structural analogs include:
Key Observations :
- Alkyl Chain Length : The hexyl/heptyl chains in pyrimidine derivatives (e.g., ) influence melting points and mesophase stability. Longer chains (heptyl vs. hexyl) enhance liquid crystalline behavior due to increased van der Waals interactions .
- Electron-Withdrawing Groups : Chlorine substitution on pyrimidine (e.g., ) reduces electron density, altering reactivity and solubility compared to alkyl-substituted analogs.
Spectroscopic and Physical Property Trends
- NMR Data : The target compound’s ¹H-NMR would show characteristic pyrimidine proton signals near δ 8.5–9.0 ppm, hexoxy methylene protons at δ 1.2–1.6 ppm, and aromatic benzoate protons at δ 6.8–8.0 ppm. These align with spectral patterns in Z. fabago isolates and chloropyrimidine derivatives .
- Solubility: Hexyl/hexoxy chains enhance lipophilicity, reducing aqueous solubility but improving compatibility with nonpolar matrices (e.g., lipid bilayers or polymer composites) .
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